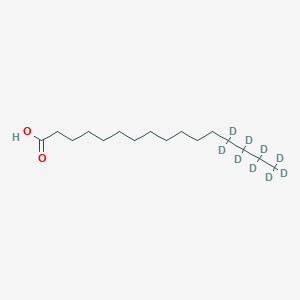
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid
Overview
Description
Palmitic Acid-d9: C16:0-d9 , Cetylic Acid-d9 , or Hexadecanoic Acid-d9 ) is a deuterated derivative of palmitic acid. Palmitic acid itself is a common 16-carbon saturated fatty acid found in both animals and plants. It constitutes approximately 10-20% of human dietary fat intake and makes up around 25% of total plasma lipids and 65% of saturated fatty acids in humans .
Scientific Research Applications
Palmitic Acid-d9 finds applications in various fields:
Biochemistry: It serves as an internal standard for quantifying palmitic acid levels in biological samples.
Cell Biology: Palmitic acid acylation of proteins influences membrane anchoring, vesicle trafficking, and G protein-coupled receptor functions.
Metabolic Diseases: Elevated palmitic acid levels are associated with metabolic syndrome and type 2 diabetes.
Mechanism of Action
The exact mechanism by which Palmitic Acid-d9 exerts its effects depends on the context. It may involve protein acylation, lipid metabolism, or modulation of signaling pathways.
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid are not well-documented. It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is expected to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Preparation Methods
Synthetic Routes: The synthesis of Palmitic Acid-d9 involves the incorporation of deuterium atoms into the palmitic acid molecule. Deuterium is a stable isotope of hydrogen, and its presence allows for precise quantification in analytical methods such as GC-MS or LC-MS.
Industrial Production: Palmitic Acid-d9 is commercially available as an analytical standard. It can be purchased from suppliers specializing in isotopically labeled compounds.
Chemical Reactions Analysis
Reactions Undergone: Palmitic Acid-d9 participates in various chemical reactions typical of fatty acids. These include:
Oxidation: Palmitic acid can undergo oxidation reactions, leading to the formation of products such as palmitic acid hydroperoxides.
Reduction: Reduction of palmitic acid can yield palmitic alcohol (hexadecanol).
Substitution: Palmitic acid can undergo esterification reactions with alcohols to form palmitate esters.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Esterification: Esterification reactions typically involve carboxylic acid and alcohol in the presence of an acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reactants. For example, oxidation may yield hydroperoxides, while reduction leads to hexadecanol.
Comparison with Similar Compounds
While Palmitic Acid-d9 is unique due to its deuterium labeling, similar compounds include other saturated fatty acids like stearic acid (C18:0) and myristic acid (C14:0).
Properties
IUPAC Name |
13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745836 | |
| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-49-5 | |
| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-49-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)
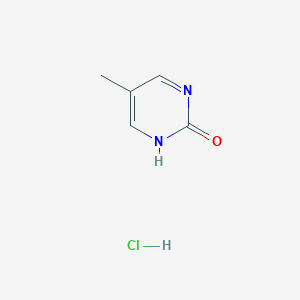

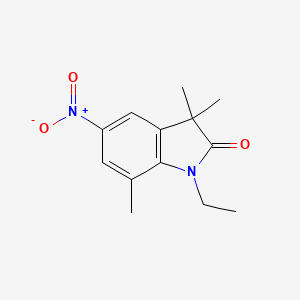
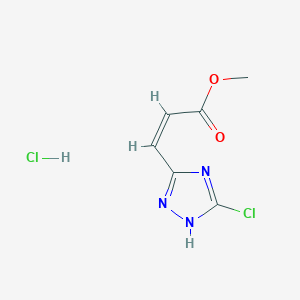


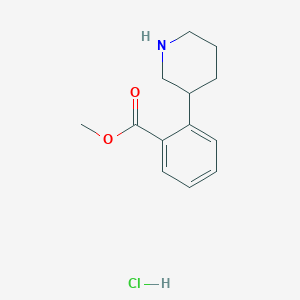
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
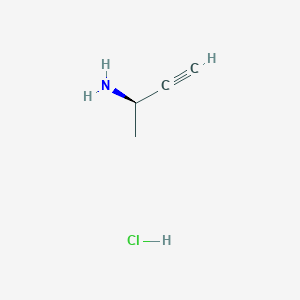
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
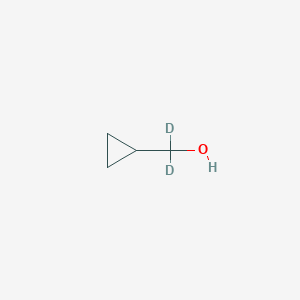
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)
